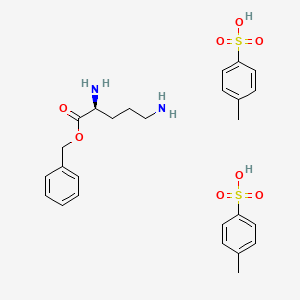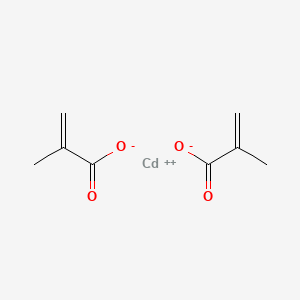
Cadmium methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium methacrylate is a chemical compound that combines cadmium, a heavy metal, with methacrylate, an ester of methacrylic acid. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and environmental science. This compound is known for its ability to form polymers and nanocomposites, which can be utilized in a range of industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium methacrylate can be synthesized through various chemical reactions. One common method involves the reaction of cadmium salts, such as cadmium chloride or cadmium acetate, with methacrylic acid or its derivatives. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions. For example, cadmium chloride can react with methacrylic acid in the presence of a base to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified through processes such as filtration, crystallization, and drying to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cadmium methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form poly(methyl methacrylate) (PMMA) composites, which are used in various applications.
Coordination Reactions: this compound can form coordination complexes with other ligands, which can alter its chemical and physical properties.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of this compound in solvents like 1,4-dioxane.
Coordination Reactions: Ligands such as thiourea and ethylene glycol dimethacrylate are used to form coordination complexes with this compound.
Major Products Formed:
Poly(methyl methacrylate) Composites: These composites exhibit enhanced thermal and mechanical properties and are used in various industrial applications.
Coordination Complexes: These complexes have unique optical and electronic properties, making them useful in materials science and nanotechnology.
Scientific Research Applications
Cadmium methacrylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which cadmium methacrylate exerts its effects involves several molecular targets and pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Signal Transduction: this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to altered cellular functions.
Epigenetic Modifications: Cadmium ions can cause changes in DNA methylation and histone modifications, affecting gene expression and cellular behavior.
Comparison with Similar Compounds
Cadmium methacrylate can be compared with other similar compounds, such as:
Cadmium Sulfide (CdS): Both compounds contain cadmium, but cadmium sulfide is primarily used in optoelectronics and photonics.
Poly(methyl methacrylate) (PMMA): While PMMA is a polymer, this compound is a monomer that can be polymerized to form PMMA composites.
Lead Methacrylate: Similar to this compound, lead methacrylate can form polymers and composites, but it has different chemical and physical properties due to the presence of lead.
This compound stands out due to its unique combination of cadmium and methacrylate, which imparts specific properties and applications that are distinct from other similar compounds.
Properties
CAS No. |
24345-60-6 |
|---|---|
Molecular Formula |
C8H10CdO4 |
Molecular Weight |
282.58 g/mol |
IUPAC Name |
cadmium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Cd/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
ZQHSKJWQHAFJFT-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


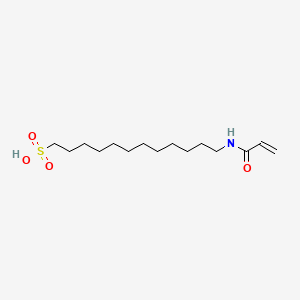
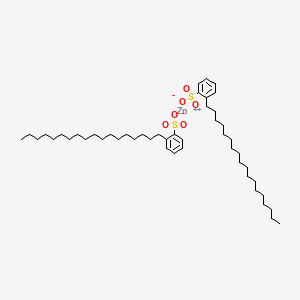
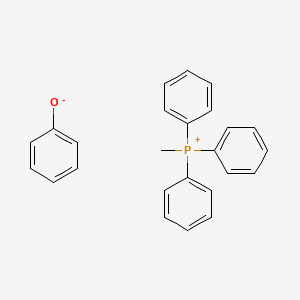
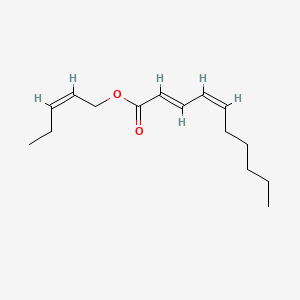
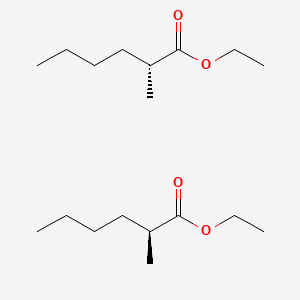

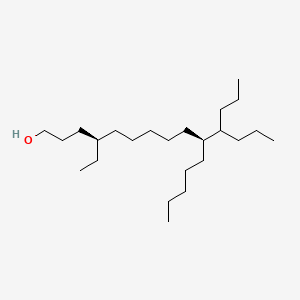
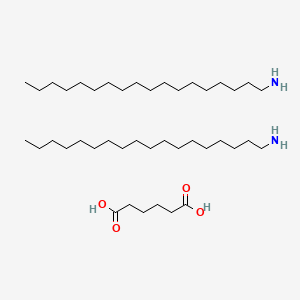
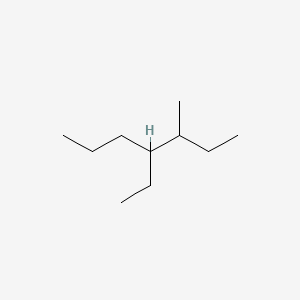
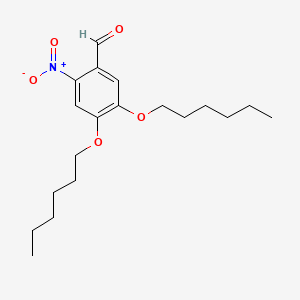

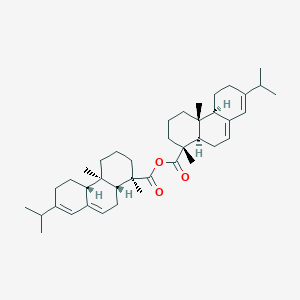
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
